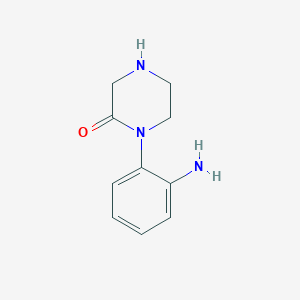
2,2-Difluoro-2-pyrrolidin-3-yl-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,2-Difluoro-2-pyrrolidin-3-yl-ethanol” is a chemical compound with the molecular formula C6H11F2NO . It has a molecular weight of 151.16 . The compound is typically stored at a temperature of 4°C . It appears as a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H11F2NO/c7-6(8,4-10)5-1-2-9-3-5/h5,9-10H,1-4H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 151.16 . The compound is typically stored at a temperature of 4°C .科学的研究の応用
Environmental Distribution and Impact of Perfluorochemicals (PFCs)
Perfluorochemicals (PFCs) have garnered attention due to their potential harmful effects on human health. These chemicals, including derivatives similar to 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol, have been studied for their distribution in indoor air, food, and drinking water. The study by Jian et al. (2017) emphasizes the need to consider not just well-known PFCs like PFOS and PFOA but also neutral PFCs such as fluorotelomer alcohols (FTOHs) and perfluorooctane sulfonamide ethanols (FOSEs) due to their presence in the environment and potential human exposure through air, dust, and dietary intake (Jian et al., 2017).
Bio-Ethanol and Hydrogen Production
The reforming of bio-ethanol into hydrogen gas represents a promising method for renewable energy production, with significant implications for chemical synthesis processes. Ni et al. (2007) discuss the role of catalysts in enhancing hydrogen production through ethanol reforming, a process relevant to the broader field of chemical research and the potential applications of ethanol derivatives (Ni et al., 2007).
Microbial Degradation of Polyfluoroalkyl Chemicals
The environmental fate of polyfluoroalkyl chemicals, which are structurally related to this compound, is a critical area of study due to their persistence and potential for bioaccumulation. Liu and Avendaño (2013) review the microbial degradation pathways of these chemicals, highlighting the transformation into perfluoroalkyl acids (PFAAs) and the importance of understanding these processes for environmental management (Liu & Avendaño, 2013).
Ethanol-Diesel Fuel Blends
The study of ethanol-diesel fuel blends, as discussed by Hansen et al. (2005), explores the potential for ethanol to serve as a renewable fuel additive, reducing particulate emissions in engines. This research is indicative of the broader interest in ethanol and its derivatives for environmental and energy applications (Hansen et al., 2005).
Safety and Hazards
The compound has several hazard statements: H302, H315, H318, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
特性
IUPAC Name |
2,2-difluoro-2-pyrrolidin-3-ylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c7-6(8,4-10)5-1-2-9-3-5/h5,9-10H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUZOENUSBZVKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(CO)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
848414-03-9 |
Source


|
| Record name | 2,2-difluoro-2-(pyrrolidin-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-chlorobenzyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2744829.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pentanamide](/img/structure/B2744836.png)




![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine](/img/structure/B2744842.png)


![1-(2-(Benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2744847.png)
![7-[(4-methylpiperazino)sulfonyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2744849.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2744850.png)